Ethyl 2-(4-acetamidobenzenesulfonamido)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-acetamidophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-3-19-12(16)8-13-20(17,18)11-6-4-10(5-7-11)14-9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDOUMGCTZRFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 4 Acetamidobenzenesulfonamido Acetate
Classical Synthetic Routes
Classical synthetic routes to Ethyl 2-(4-acetamidobenzenesulfonamido)acetate are typically characterized by multi-step sequences that utilize readily available starting materials and well-understood reaction mechanisms.
The sequence can be summarized as follows:
Protection of an Aniline (B41778) Derivative : The synthesis begins with acetanilide (B955), where the amino group of aniline is protected as an acetamide. This protection is crucial to prevent unwanted side reactions during the subsequent aggressive chlorosulfonation step. The amide group is less reactive than a free amine and directs the electrophilic substitution to the para position on the benzene (B151609) ring.
Chlorosulfonation : Acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding p-acetamidobenzenesulfonyl chloride.
Sulfonamide Bond Formation : The prepared p-acetamidobenzenesulfonyl chloride is then reacted with the ethyl ester of glycine (B1666218) (ethyl 2-aminoacetate) to form the desired sulfonamide linkage. This nucleophilic substitution reaction, where the amino group of the glycine ester attacks the electrophilic sulfur atom of the sulfonyl chloride, displaces the chloride ion and forms this compound.
This linear sequence ensures high regioselectivity and leverages robust, well-documented chemical transformations.
The success of the classical synthesis hinges on the availability and preparation of specific precursors. The primary precursors for this synthesis are acetanilide and ethyl 2-aminoacetate.
p-Acetamidobenzenesulfonyl Chloride : This is the key intermediate that provides the substituted benzene sulfonamide portion of the final molecule.
Preparation : It is synthesized by the reaction of acetanilide with an excess of chlorosulfonic acid. The reaction is typically performed at a controlled temperature to prevent degradation of the product. After the reaction is complete, the mixture is carefully poured onto ice, causing the solid p-acetamidobenzenesulfonyl chloride to precipitate, which can then be collected by filtration. It is important to handle this intermediate quickly as the sulfonyl chloride group is susceptible to hydrolysis back to a sulfonic acid in the presence of water.
Ethyl 2-aminoacetate : This precursor, also known as glycine ethyl ester, provides the acetate (B1210297) portion of the target molecule.
Preparation : It is commonly prepared via the Fischer esterification of its parent amino acid, glycine. This involves refluxing glycine in absolute ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The product is often isolated as its more stable hydrochloride salt (ethyl 2-aminoacetate hydrochloride), from which the free amine can be liberated just before use by treatment with a base.
The following table summarizes the key precursors and their roles in the synthesis.
| Precursor Name | Structure | Role in Synthesis |
| Acetanilide | C₆H₅NHCOCH₃ | Starting material for the sulfonyl chloride component. |
| Chlorosulfonic Acid | HSO₃Cl | Reagent for introducing the sulfonyl chloride group. |
| Ethyl 2-aminoacetate | H₂NCH₂COOCH₂CH₃ | Provides the amino-acetate component for the final coupling step. |
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.
For the final sulfonamide formation step, a variation of the Schotten-Baumann reaction is typically employed. This involves reacting p-acetamidobenzenesulfonyl chloride with ethyl 2-aminoacetate in the presence of a base.
Key Optimization Parameters:
Choice of Base : A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Common bases include sodium carbonate, sodium bicarbonate, or tertiary amines like pyridine (B92270) or triethylamine. orgsyn.org The choice of base is important to maintain a pH that keeps the amino group of the ester nucleophilic without promoting significant hydrolysis of the ethyl ester functional group.
Solvent System : The reaction can be carried out in a variety of solvents. A biphasic system (e.g., water and an organic solvent like diethyl ether or ethyl acetate) or a single-phase system using a solvent like acetone (B3395972) or acetonitrile (B52724) is common. orgsyn.orgresearchgate.net
Temperature : The reaction is often performed at low temperatures (e.g., 0-5 °C) initially to control the exothermic reaction between the sulfonyl chloride and the amine, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Stoichiometry : Using a slight excess of the amino ester can help to ensure the complete consumption of the more valuable sulfonyl chloride. The amount of base should be sufficient to neutralize all the HCl produced.
The following table outlines typical conditions for the final coupling reaction.
| Parameter | Condition | Purpose |
| Reactants | p-Acetamidobenzenesulfonyl chloride, Ethyl 2-aminoacetate | Formation of the sulfonamide bond. |
| Base | Sodium bicarbonate or Triethylamine | Neutralizes HCl byproduct. orgsyn.org |
| Solvent | Acetone/Water or Dichloromethane | Provides a medium for the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Work-up | Extraction and recrystallization | Purification of the final product. researchgate.net |
Modern and Advanced Synthetic Strategies
While classical methods are reliable, modern synthetic chemistry focuses on developing more efficient, safer, and environmentally friendly processes.
The application of catalytic methods to the synthesis of this compound is an area of potential development, though specific literature for this exact molecule is sparse. However, principles from related syntheses can be applied.
Catalytic Sulfonamide Formation : While the classical reaction with a sulfonyl chloride is highly efficient, research into catalytic C-H amination or cross-coupling reactions could provide alternative routes. For example, transition-metal catalysts (e.g., based on rhodium or palladium) have been developed for the synthesis of related aromatic compounds and could potentially be adapted to form the S-N bond directly, bypassing the need for a highly reactive sulfonyl chloride. uni.lu
Enzymatic Catalysis : Biocatalysis offers a green alternative for synthesis. Lipases can be used for esterification under mild conditions. google.com While less common for sulfonamide bond formation, specific enzymes could potentially be engineered to catalyze the coupling of a sulfonic acid or its derivative with an amine, operating in aqueous systems at ambient temperatures.
Applying the principles of green chemistry aims to reduce the environmental impact of the synthesis. nih.gov
Atom Economy : The classical synthesis has good atom economy for the final coupling step, but the chlorosulfonation step generates significant waste (HCl). Alternative sulfonating agents that offer better atom economy are an area of interest.
Use of Greener Solvents : The classical route may use chlorinated solvents or large volumes of other organic solvents. google.com A key goal in green synthesis design is to replace these with more benign alternatives like water, ethanol, or 'green' solvents like ethyl acetate itself, which is noted for its low environmental impact. Supercritical fluids or ionic liquids also represent potential alternative reaction media.
One-Pot Synthesis : A modern approach would aim to combine multiple steps into a single "one-pot" procedure. tue.nl For instance, a process where the sulfonyl chloride is generated and then reacted in situ with the amino ester without isolation would reduce waste, solvent use, and processing time.
By integrating these modern strategies, the synthesis of this compound can be made more efficient and sustainable.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly reduced reaction times compared to conventional heating methods. organic-chemistry.org For the synthesis of sulfonamides like this compound, microwave irradiation facilitates the efficient reaction between a sulfonyl chloride and an amine.
The process typically involves subjecting the reactants, 4-acetamidobenzenesulfonyl chloride and ethyl 2-aminoacetate, to microwave irradiation in a suitable solvent. The choice of solvent and base is crucial for the reaction's success. While some methods are performed solvent-free, others may utilize solvents like ethanol-water mixtures. tandfonline.comsci-hub.se The use of microwave irradiation can dramatically shorten reaction times from hours to mere minutes. tandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes tandfonline.com |
| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules |
| Yield | Variable, often moderate | Generally high to excellent organic-chemistry.orgamazonaws.com |
| Purity | May require extensive purification | Often results in cleaner products tandfonline.com |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |
Flow Chemistry Applications in Production
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgresearchgate.net For the production of this compound, a flow process would involve continuously pumping solutions of the reactants, 4-acetamidobenzenesulfonyl chloride and ethyl 2-aminoacetate, through a heated reactor coil or microreactor where they mix and react.
This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. rsc.org The inherent safety of flow systems is a significant advantage, particularly when dealing with highly exothermic reactions, as the small reactor volume minimizes the risk of thermal runaway. rsc.org
Studies have demonstrated the successful application of flow chemistry for the preparation of sulfonamide libraries. unimi.itacs.org These systems can be fully automated, incorporating in-line purification steps to yield high-purity compounds directly from the reactor output. unimi.it For the synthesis of the target compound, a flow setup could be designed where 4-acetamidobenzenesulfonyl chloride and ethyl 2-aminoacetate are mixed in a T-junction and then passed through a heated reactor. The product stream could then be directed through a purification cartridge to isolate the desired this compound. The development of a continuous flow protocol for the synthesis of sulfonyl chlorides themselves further enhances the potential for a fully integrated, multi-step flow synthesis process. rsc.org
Table 2: Key Parameters in Flow Synthesis of Sulfonamides
| Parameter | Description | Impact on Synthesis |
|---|---|---|
| Flow Rate | The volume of reactant solutions passing through the reactor per unit time. | Controls residence time and throughput. |
| Residence Time | The average time reactants spend in the reactor. | A critical factor for ensuring complete reaction. |
| Temperature | The temperature of the reactor coil or microreactor. | Influences reaction kinetics and selectivity. |
| Reactant Concentration | The concentration of reactants in the feed solutions. | Affects reaction rate and can influence side-product formation. |
| Stoichiometry | The molar ratio of the reactants. | Optimized to maximize yield and minimize unreacted starting materials. |
Yield Optimization and Purity Enhancement Techniques
Optimizing the yield and purity of this compound involves a systematic approach to refining reaction conditions and purification methods.
Yield Optimization:
Base Selection: The choice of base is critical for scavenging the HCl byproduct of the sulfonylation reaction. Common bases include pyridine, triethylamine, or aqueous sodium carbonate. researchgate.netresearchgate.net Recent studies have shown that using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) can lead to excellent yields in very short reaction times under mild conditions. tandfonline.com
Solvent System: The reaction can be performed in various solvents, including acetonitrile, or even in environmentally benign media like water. sci-hub.seresearchgate.netnih.gov Solvent-free, or neat, reaction conditions have also been reported, which can simplify work-up and reduce waste. sci-hub.se
Temperature Control: Precise temperature control is essential. While microwave and flow chemistry allow for rapid heating, conventional methods may require cooling (e.g., 0–5 °C) to control exothermic reactions and improve selectivity. tandfonline.com
Stoichiometry: Adjusting the molar ratio of the amine (ethyl 2-aminoacetate) to the sulfonyl chloride can maximize the conversion of the limiting reagent. An excess of the amine is sometimes used to drive the reaction to completion. sci-hub.se
Purity Enhancement:
Reaction Work-up: A standard work-up procedure involves quenching the reaction, followed by extraction to separate the product from inorganic salts and water-soluble impurities. Acidification of the aqueous layer can help in precipitating the sulfonamide product if it is acidic. sci-hub.se
Crystallization: Recrystallization is a powerful technique for purifying solid products. The crude this compound can be dissolved in a hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in solution. orgsyn.org
Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel is an effective method for separating the target compound from closely related impurities. orgsyn.org
Quality by Design (QbD): A systematic approach like QbD can be employed to identify the ideal reaction conditions for both yield and purity by studying the effects of multiple parameters, such as temperature and base equivalence, simultaneously. tandfonline.com
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a small laboratory scale to larger quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.comcatsci.com
Thermal Management: The reaction between sulfonyl chlorides and amines is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. catsci.com This can lead to a "runaway reaction." Therefore, a thorough understanding of the reaction's thermal profile, possibly through reaction calorimetry, is crucial. Gradual addition of reactants and efficient cooling systems are necessary to maintain control. catsci.com
Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more challenging in larger vessels. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can result in side-product formation and reduced yields. The viscosity of the reaction mixture should also be considered, as it can change during the reaction and impact mixing efficiency. labmanager.com
Reagent and Solvent Selection: The cost, availability, and toxicity of reagents and solvents become more significant at scale. catsci.com For instance, while a specific solvent might be ideal on a gram scale, a cheaper, safer, or more environmentally friendly alternative may be necessary for kilogram-scale synthesis.
Work-up and Isolation: Procedures that are simple on a small scale, like extraction with large volumes of solvent or rotary evaporation, can become cumbersome and time-consuming at a larger scale. Alternative methods such as crystallization, filtration, and drying in vacuum ovens need to be optimized. The choice of work-up should also aim to minimize solvent waste. orgsyn.org
Process Safety: A comprehensive safety assessment is paramount. This includes evaluating the hazards of all chemicals used, understanding potential exotherms, and planning for containment in case of unexpected events. labmanager.com The use of less hazardous reagents, such as preparing sulfonamides from N-silylamines instead of directly from amines, could be considered to avoid the generation of corrosive HCl gas. nih.gov
By carefully addressing these chemical and physical considerations, the laboratory synthesis of this compound can be successfully and safely scaled up.
Structural Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive search for detailed structural and spectroscopic data on the chemical compound this compound has found no specific experimental findings in publicly accessible scientific databases and literature. Consequently, the compilation of an in-depth article based on the requested outline for its structural characterization and advanced spectroscopic analysis is not possible at this time.
The inquiry sought specific data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy (Proton, Carbon-13, and 2D techniques), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the precise molecule named this compound. This compound has the chemical structure where an ethyl acetate group is attached to the nitrogen atom of the sulfonamide functional group, which itself is linked to a 4-acetamidobenzene ring.
Without primary scientific sources that have synthesized and characterized this compound, any attempt to generate the requested article would rely on speculation and extrapolation from other related molecules. This would not meet the required standards of scientific accuracy and would violate the strict focus on the specified compound. Therefore, until such research is published and made available, a detailed analysis as per the provided outline cannot be furnished.
Structural Characterization and Advanced Spectroscopic Analysis
X-ray Crystallography for Solid-State Structure Elucidation
Crystal Packing and Intermolecular Interactions
The crystal structure of N-acetylsulfanilamide reveals a complex network of intermolecular interactions that dictate the packing of molecules in the solid state. The primary interactions governing this arrangement are hydrogen bonds, which are crucial in the formation of a stable crystal lattice.
It is anticipated that in Ethyl 2-(4-acetamidobenzenesulfonamido)acetate, the fundamental hydrogen bonding motifs observed in N-acetylsulfanilamide would be preserved. The sulfonamide N-H would still actively participate in hydrogen bonding. Additionally, the ester group (–COOCH₂CH₃) introduces another potential hydrogen bond acceptor site at the ester carbonyl oxygen, potentially leading to more complex packing arrangements. The presence of the ethyl acetate (B1210297) group may also introduce weaker C—H···O interactions, further influencing the crystal packing.
Table 1: Key Intermolecular Interactions in N-acetylsulfanilamide and Postulated Interactions in this compound
| Interacting Groups (Donor-Acceptor) | Type of Interaction | Role in Crystal Packing |
| Sulfonamide N-H ··· O=S (sulfonamide) | Hydrogen Bond | Formation of molecular chains and layers |
| Acetamido N-H ··· O=C (carbonyl) | Hydrogen Bond | Cross-linking of molecular chains |
| Aromatic C-H ··· O | Weak Hydrogen Bond | Stabilization of the crystal lattice |
| Aromatic C-H ··· π | C-H···π Interaction | Contribution to stacking arrangements |
| Ester C=O (in Ethyl derivative) | Hydrogen Bond Acceptor | Potential for additional hydrogen bonding networks |
| Ethyl group C-H (in Ethyl derivative) | Weak Hydrogen Bond Donor | Potential for weak C-H···O interactions |
Conformational Analysis in the Crystalline State
The conformation of a molecule in its crystalline state is its lowest energy arrangement under the influence of crystal packing forces. For benzenesulfonamide (B165840) derivatives, the rotational freedom around the S-N and C-S bonds is of particular interest.
Studies on benzenesulfonamides have shown that the conformation around the S-N bond can vary. nih.gov In many structures, the amino group of the sulfonamide is oriented in a way that is influenced by the formation of intermolecular hydrogen bonds. nih.gov For N-acetylsulfanilamide, the orientation of the acetamidophenyl group relative to the sulfonamide group is a key conformational feature. The planarity of the acetamido group and the benzene (B151609) ring is generally favored to maximize π-conjugation.
Table 2: Selected Torsion Angles in Benzenesulfonamide Derivatives
| Torsion Angle | Description | Typical Values (°) | Significance |
| C-S-N-C | Defines the orientation of the substituent on the sulfonamide nitrogen | Can vary significantly depending on substituents and packing | Influences the overall shape of the molecule and hydrogen bonding patterns |
| C-C-S-N | Describes the rotation of the sulfonamide group relative to the benzene ring | Often close to 90°, indicating an orthogonal arrangement in some cases | Affects the electronic interaction between the sulfonamide group and the aromatic ring |
| N-C-C=O (in Ethyl derivative) | Defines the conformation of the acetate backbone | Likely to be around 180° for an extended conformation | Minimizes intramolecular steric repulsion |
| C-O-C-C (in Ethyl derivative) | Describes the orientation of the ethyl group | Can adopt different staggered conformations | Minor impact on the overall molecular shape |
Vibrational Spectroscopy and Raman Spectroscopy Studies
Vibrational and Raman spectroscopy are powerful techniques for probing the molecular structure and bonding within a compound. The vibrational modes observed in the spectra correspond to specific stretching, bending, and torsional motions of the atoms.
For this compound, the vibrational spectra would be a composite of the modes from the 4-acetamidobenzenesulfonamido core and the ethyl acetate substituent.
Key Vibrational Modes:
N-H Stretching: The N-H stretching vibrations of the sulfonamide and acetamido groups are expected in the region of 3200-3400 cm⁻¹. The exact positions are sensitive to the strength of hydrogen bonding.
C=O Stretching: Two distinct C=O stretching bands are anticipated. The amide I band (from the acetamido group) typically appears around 1650-1680 cm⁻¹. The ester carbonyl stretch is expected at a higher frequency, generally in the range of 1730-1750 cm⁻¹.
SO₂ Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (–SO₂) are characteristic and strong. These bands are typically found near 1160 cm⁻¹ (asymmetric) and 1330 cm⁻¹ (symmetric).
Aromatic C-C Stretching: Vibrations of the benzene ring will give rise to several bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to infrared spectroscopy. The selection rules for Raman activity differ, often making non-polar bonds more visible.
The symmetric vibrations of the SO₂ group and the benzene ring are expected to show strong intensity in the Raman spectrum.
The C=S and S-N stretching modes would also be observable.
Recent studies have utilized Raman spectroscopy to investigate changes in molecular structure upon events like protein acetylation, highlighting the sensitivity of this technique to modifications of amide groups. technologynetworks.com This suggests that Raman spectroscopy would be a valuable tool for characterizing the acetamido group in the title compound.
Table 3: Predicted Vibrational and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| N-H (Sulfonamide) | Stretching | ~3350 | ~3350 | Medium |
| N-H (Acetamido) | Stretching | ~3250 | ~3250 | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 | Medium |
| C=O (Ester) | Stretching | 1730-1750 | 1730-1750 | Strong |
| C=O (Amide I) | Stretching | 1650-1680 | 1650-1680 | Strong |
| C-C (Aromatic) | Stretching | 1400-1600 | 1400-1600 | Medium-Strong |
| SO₂ | Asymmetric Stretching | ~1330 | ~1330 | Strong |
| SO₂ | Symmetric Stretching | ~1160 | ~1160 | Strong |
| C-O (Ester) | Stretching | 1000-1300 | 1000-1300 | Strong |
| S-N | Stretching | 895-935 | 895-935 | Medium |
This detailed analysis, based on the foundational structure of N-acetylsulfanilamide and general principles of structural chemistry and spectroscopy, provides a comprehensive overview of the structural and vibrational characteristics of this compound.
Derivatization and Analog Design Strategies
Modification of the Ethyl Ester Moiety
The ethyl ester group is a prime target for modification to influence properties such as solubility, metabolic stability, and potency. The ester can be readily hydrolyzed to its corresponding carboxylic acid, which can alter solubility and interaction with biological targets.
Key Modifications:
Hydrolysis: Conversion of the ethyl ester to a carboxylic acid introduces a negatively charged group at physiological pH, potentially increasing water solubility and enabling ionic interactions with receptor sites.
Ester Variation: The ethyl group can be replaced with other alkyl or aryl groups (e.g., methyl, propyl, benzyl) to modulate lipophilicity and steric bulk. This can affect how the molecule fits into a binding pocket and its ability to cross cell membranes.
Amidation: The ester can be converted to a primary, secondary, or tertiary amide. Amides are generally more resistant to hydrolysis by esterases, which can improve the metabolic stability and duration of action of the compound. mdpi.com Introducing different amine substituents can also create new hydrogen bonding opportunities.
| Modification Type | Example Derivative | Predicted Impact on Properties |
|---|---|---|
| Hydrolysis | 2-(4-acetamidobenzenesulfonamido)acetic acid | Increased water solubility; potential for new ionic interactions. |
| Ester Chain Variation | Methyl 2-(4-acetamidobenzenesulfonamido)acetate | Slightly increased polarity compared to ethyl ester. |
| Amidation | N-methyl-2-(4-acetamidobenzenesulfonamido)acetamide | Increased metabolic stability; altered hydrogen bonding capacity. |
Substituent Variations on the Acetamido Phenyl Ring
Strategic Substitutions:
Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the sulfonamide proton and influence the molecule's binding affinity. researchgate.net
Lipophilicity: Adding hydrophobic groups like halogens or small alkyl chains can increase the molecule's lipophilicity, potentially enhancing membrane permeability. Conversely, adding polar groups like hydroxyl (-OH) can increase water solubility. nih.gov
Steric Effects: The size and position of substituents can dictate the molecule's preferred conformation and its ability to fit within a specific biological target.
| Position of Substitution | Example Substituent | Potential Influence |
|---|---|---|
| Ortho to Sulfonamide | -Cl (Chloro) | Inductive electron withdrawal; steric hindrance affecting sulfonamide conformation. |
| Meta to Sulfonamide | -OCH₃ (Methoxy) | Electron-donating through resonance; can influence hydrogen bonding. |
| Ortho to Acetamido | -F (Fluoro) | Weak electron withdrawal; potential for improved metabolic stability. |
Alterations to the Sulfonamide Linkage
The sulfonamide group is a critical pharmacophore in many drugs, but it can sometimes be associated with metabolic liabilities or off-target effects. Bioisosteric replacement is a common strategy to mitigate these issues while retaining desired biological activity. nih.govtandfonline.com
Bioisosteric Replacements:
Carboxamide: Replacing the -SO₂NH- linkage with a -CONH- group results in a carboxamide, which has different geometric and electronic properties but can still participate in similar hydrogen bonding interactions. nih.gov
Reversed Sulfonamide: Inverting the linkage to -NHSO₂- can alter the orientation of hydrogen bond donors and acceptors, potentially leading to a different binding mode or selectivity profile.
Other Acidic Groups: Depending on the target, the sulfonamide could be replaced by other acidic functional groups like tetrazoles, which are often used as bioisosteres for carboxylic acids and can mimic the acidic nature of the sulfonamide proton. tandfonline.com
| Original Linkage | Bioisosteric Replacement | Key Rationale |
|---|---|---|
| -SO₂NH- (Sulfonamide) | -CONH- (Carboxamide) | Maintains hydrogen bonding potential with different spatial arrangement. nih.gov |
| -SO₂NH- (Sulfonamide) | -NHSO₂- (Reversed Sulfonamide) | Alters vector of H-bond donor/acceptor; may improve metabolic stability. |
| -SO₂NH- (Sulfonamide) | gem-Dimethylsulfone | Can serve as a replacement for metabolically labile sulfonamides. cambridgemedchemconsulting.com |
Synthesis of Prodrug Analogs (Conceptual)
Prodrug strategies involve chemically modifying a drug into an inactive or less active form that, after administration, is converted to the active parent drug through metabolic processes. nbinno.com This approach can be used to improve properties such as solubility, permeability, or targeted delivery.
Conceptual Prodrug Strategies:
Ester Prodrugs: The ethyl ester itself can be considered a prodrug of the corresponding carboxylic acid. This is a common strategy to enhance the oral bioavailability of acidic drugs. uzh.chresearchgate.net
N-Acylation/Alkylation: The nitrogen of the sulfonamide is acidic and can be a site for derivatization. Attaching a promoiety that is cleaved in vivo could release the active sulfonamide. For example, self-immolative linkers like a p-aminobenzyl group can be attached to the sulfonamide nitrogen. nih.govacs.org
Modification of the Acetamido Group: The acetyl group could be replaced by a larger, more complex group that is enzymatically cleaved to reveal the N-acetyl functionality, which may be crucial for activity.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, creating a "library" for high-throughput screening. nih.govnih.gov The structure of this compound is well-suited for this approach.
A combinatorial library could be generated by varying three points of diversity:
R¹ (Amine Component): Starting with 4-acetamidobenzenesulfonyl chloride, a variety of amino acid esters (glycine ethyl ester, alanine (B10760859) methyl ester, etc.) can be used to create diversity at the ester end.
R² (Acyl Group): Starting with 4-aminobenzenesulfonamide derivatives, a diverse set of acyl chlorides or carboxylic acids can be used to vary the N-acyl group (e.g., propionyl, benzoyl).
R³ (Aromatic Substituents): A range of substituted anilines can be used as starting materials to introduce diversity on the phenyl ring.
This approach enables the efficient exploration of the chemical space around the parent molecule to identify analogs with improved properties. acs.orgacs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules. These methods allow for the detailed analysis of a compound's electronic structure, molecular orbitals, and reactivity.
The electronic structure of a molecule dictates its chemical behavior. For sulfonamide derivatives, DFT calculations reveal a complex interplay of electron delocalization across the aromatic ring, the sulfonamide linkage, and the ester group. The nitrogen atom of the sulfonamide group typically possesses a lone pair of electrons that can participate in resonance with the adjacent sulfonyl group. The acetamido group at the para position of the benzene (B151609) ring further influences the electronic distribution through its electron-donating and withdrawing capabilities.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The distribution and energy levels of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding a molecule's reactivity. In molecules similar to Ethyl 2-(4-acetamidobenzenesulfonamido)acetate, the HOMO is often localized on the electron-rich acetamidophenyl portion of the molecule, while the LUMO may be distributed over the sulfonamide and ester moieties, which can act as electron-accepting regions.
Frontier orbital analysis focuses on the HOMO and LUMO, which are key to predicting a molecule's reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For analogous sulfonamide-Schiff base derivatives, DFT calculations have been used to determine these frontier orbital energies. While specific values for this compound are not available, representative data from a related compound, (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide, calculated at the B3LYP/6−311G+(d,p) level of theory, can provide illustrative insights. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.01 |
| LUMO | -2.11 |
| Energy Gap (ΔE) | 3.90 |
This data is for an analogous sulfonamide-Schiff base derivative and is presented for illustrative purposes. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For N-acylsulfonamides, the MEP surface typically shows negative potential (red) around the oxygen atoms of the sulfonyl and carbonyl groups, making them likely sites for interactions with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the amide and other C-H bonds would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological targets. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Theoretical molecular docking studies on various benzenesulfonamide (B165840) derivatives have shown their potential to interact with a range of protein targets, including enzymes like carbonic anhydrases and penicillin-binding proteins. nih.govrjb.ro These studies predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For a molecule like this compound, it is plausible that the sulfonamide group could act as a key binding motif, forming hydrogen bonds with amino acid residues in the active site of a target protein. The acetamido group could also participate in hydrogen bonding, while the benzene ring and the ethyl acetate (B1210297) moiety could engage in hydrophobic interactions. For instance, in docking studies of benzenesulfonamide derivatives with carbonic anhydrase, the sulfonamide group is often observed to coordinate with the zinc ion in the active site and form hydrogen bonds with nearby threonine and histidine residues.
Computational methods can also estimate the binding affinity of a ligand to a protein, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a stronger and more stable interaction. Molecular docking programs calculate a scoring function to rank different binding poses, which is related to the binding free energy.
While specific binding affinity data for this compound is not available, studies on other benzenesulfonamide derivatives provide an indication of the potential affinities that could be expected. For example, docking studies of benzenesulfonamide derivatives containing a 1,2,3-triazole moiety against human carbonic anhydrase (hCA) I and II have reported docking scores in the range of -5.13 to -5.32 kcal/mol. nih.gov Another study on different benzenesulfonamide derivatives targeting penicillin-binding protein 2X reported docking scores that were comparable to the reference drug cefuroxime. rjb.ro
| Analogous Compound Series | Target Protein | Representative Binding Energy (kcal/mol) |
|---|---|---|
| Benzenesulfonamide-triazole derivatives | Carbonic Anhydrase I | -5.13 |
| Benzenesulfonamide-triazole derivatives | Carbonic Anhydrase II | -5.32 |
| Sulfonamide derivatives | Penicillin-Binding Protein 2X | Comparable to Cefuroxime |
This data is for analogous benzenesulfonamide derivatives and is presented for illustrative purposes. nih.govrjb.ro
Identification of Potential Molecular Targets
In silico target prediction methods are instrumental in identifying the potential proteins, enzymes, or receptors with which a compound might interact. These techniques, primarily molecular docking and pharmacophore modeling, compare the compound's three-dimensional structure and chemical properties against libraries of known biological targets.
For a molecule like this compound, which belongs to the sulfonamide class, several potential molecular targets are commonly investigated. Historically, sulfonamides are known inhibitors of dihydropteroate (B1496061) synthase (DHPS) , an enzyme crucial for folate synthesis in bacteria. Molecular docking studies on novel sulfonamide derivatives often explore the binding interactions within the DHPS active site.
Furthermore, the sulfonamide moiety is a well-known zinc-binding group, making carbonic anhydrases (CAs) a major class of potential targets. Computational docking studies on other N-acylbenzenesulfonamides have been used to predict binding affinities and interaction patterns with various CA isoforms, some of which are implicated in cancer. medchemexpress.com
Other potential targets identified for various sulfonamide derivatives through computational screening include protein kinases, caspases, and nuclear factor-kappa B (NF-κB). mdpi.com A typical molecular docking study would place the this compound structure into the binding site of a target protein. The simulation would then calculate the most stable binding pose and estimate the binding affinity (docking score). Key interactions, such as hydrogen bonds between the sulfonamide's SO2 and NH groups and polar amino acid residues, or hydrophobic interactions with non-polar residues, would be identified to rationalize the binding potential. mdpi.comnih.gov For example, studies on similar compounds have shown that sulfonamide groups can form critical hydrogen bonds with residues like glycine (B1666218), aspartate, and glutamine within a target's active site. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of a molecule over time, offering a more realistic view than static models. These simulations model the movements and interactions of atoms within the molecule and its surrounding environment, typically water.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds that allow for significant conformational flexibility. Key areas of flexibility include:
Rotation around the C-S bond of the benzene ring and the sulfur atom.
Rotation around the S-N bond of the sulfonamide linkage.
Flexibility within the ethyl acetate side chain.
MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations and the transitions between them. For sulfonamides, the geometry around the sulfur-nitrogen bond is particularly critical. Studies on related compounds show that the molecule can adopt different conformations, which can influence its ability to fit into a protein's binding pocket. peerj.com The stability of these conformations can be analyzed by tracking the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, with stable complexes showing minimal fluctuations. mdpi.comdovepress.com Similarly, the root-mean-square fluctuation (RMSF) can pinpoint which parts of the molecule are the most flexible. mdpi.com
Solvation plays a critical role in determining a molecule's structure, stability, and interactions. MD simulations explicitly model the solvent (usually water) molecules, allowing for a detailed analysis of solvation effects. The polar groups of this compound—specifically the sulfonamide (SO2 and NH), acetamido (C=O and NH), and ester (C=O and O) groups—are expected to form hydrogen bonds with surrounding water molecules.
These interactions are crucial for the molecule's solubility and dynamic behavior. MD simulations can quantify these interactions by calculating properties like the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. The solvent-accessible surface area (SASA) is another key parameter calculated from MD simulations, indicating the portion of the molecule exposed to the solvent, which relates to its solubility and potential for interaction with other molecules. researchgate.net The simulation tracks how the layer of water molecules organizes around the compound, influencing its conformational preferences and mediating its interaction with biological targets.
ADMET Prediction (Theoretical, In Silico)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of modern computational chemistry, helping to identify drug candidates with favorable pharmacokinetic profiles and avoid late-stage failures. researchgate.netmdpi.com
The absorption and distribution of a drug are governed by its physicochemical properties. Various computational models are used to predict these properties based on molecular structure. For this compound, a theoretical ADMET profile can be predicted.
| Property | Predicted Value / Classification | Implication |
|---|---|---|
| Molecular Weight | 302.32 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Polar Surface Area (PSA) | ~100-120 Ų | Suggests moderate to low oral bioavailability and cell permeability. |
| Water Solubility | Moderately Soluble | Sufficient solubility for absorption is expected. |
| Caco-2 Permeability | Low to Moderate | Predicts moderate absorption across the intestinal wall. researchgate.net |
| Human Intestinal Absorption | Moderate to High | The molecule is likely to be reasonably well absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Low (BBB-) | The compound is not expected to cross into the central nervous system. |
| P-glycoprotein Substrate | Likely No | Not predicted to be actively effluxed from cells by P-glycoprotein. researchgate.net |
These predictions suggest that this compound would likely have moderate oral absorption and would be largely confined to the peripheral circulation, with limited access to the central nervous system.
Computational tools can predict the metabolic fate of a compound by identifying sites susceptible to enzymatic modification. nih.gov For this compound, several metabolic pathways are likely.
Phase I Metabolism:
Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the ethyl ester group by carboxylesterases to yield the corresponding carboxylic acid, which is a common pathway for ester-containing drugs.
Aromatic Hydroxylation: The benzene ring may undergo hydroxylation, typically at the positions ortho or meta to the activating acetamido group.
Deacetylation: The acetamido group could be hydrolyzed to an amino group, although this is often a slower process.
Phase II Metabolism:
Glucuronidation: If aromatic hydroxylation occurs, the resulting hydroxyl group would be a prime site for conjugation with glucuronic acid, forming a more water-soluble glucuronide metabolite for excretion.
N-Acetylation: Studies on other sulfonamides like acetazolamide (B1664987) have identified N-acetylation as a metabolic pathway. nih.govresearchgate.net
Cysteine Conjugation: Conjugation with cysteine has also been reported as a metabolic route for some sulfonamides. nih.govresearchgate.net
These in silico predictions provide a hypothetical metabolic map that guides experimental metabolism studies, helping to identify and characterize the actual metabolites formed in in vitro or in vivo systems.
Excretion Propensity Modeling
Computational and theoretical chemistry studies play a pivotal role in the early stages of drug discovery by predicting the pharmacokinetic profiles of new chemical entities, thereby reducing late-stage attrition. researchgate.netnih.gov In silico modeling of absorption, distribution, metabolism, and excretion (ADME) properties allows for the prediction of a compound's behavior in vivo. researchgate.net For "this compound," excretion propensity modeling would focus on predicting the pathways and rates of its elimination from the body.
The primary route of excretion for many sulfonamide derivatives is via the kidneys. frontiersin.org Computational models designed to predict renal clearance are therefore of significant interest. researchgate.net These models often employ Quantitative Structure-Property Relationship (QSPR) approaches, which correlate a compound's structural or physicochemical properties with its excretion characteristics. nih.gov
For a compound like "this compound," a typical QSPR model for renal excretion would consider a variety of molecular descriptors. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters. The goal is to build a mathematical model that can accurately predict the rate of renal clearance (CLr) or the fraction of the drug excreted unchanged in the urine (fe). researchgate.net
A hypothetical QSPR model for predicting the renal clearance of "this compound" and related analogs might be developed using multiple linear regression or more advanced machine learning algorithms. nih.govmdpi.com The general form of a multiple linear regression equation would be:
log(CLr) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
The selection of relevant descriptors is a critical step in model development. researchgate.net For sulfonamides, properties influencing solubility, ionization state, and interaction with renal transporters are particularly important.
Table 1: Hypothetical Molecular Descriptors for Excretion Propensity Modeling of this compound
| Descriptor Class | Descriptor Example | Calculated Value (Illustrative) | Rationale for Inclusion in Excretion Models |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.25 | Indicates lipophilicity, which influences renal reabsorption. |
| pKa | 7.8 | Determines the degree of ionization at physiological pH, affecting tubular secretion and reabsorption. | |
| Water Solubility | 0.85 g/L | Higher solubility generally correlates with increased renal clearance. | |
| Topological | Polar Surface Area (PSA) | 120 Ų | Reflects the molecule's polarity and hydrogen bonding potential, which can influence interactions with renal transporters. |
| Number of Rotatable Bonds | 7 | Relates to molecular flexibility, which can play a role in binding to metabolic enzymes and transporters. | |
| Quantum-Chemical | Dipole Moment | 3.5 D | Provides insight into the molecule's overall polarity and potential for intermolecular interactions. |
| HOMO/LUMO Energies | -8.2 eV / -1.5 eV | Can be related to the molecule's reactivity and potential for metabolic transformation prior to excretion. |
Note: The calculated values in this table are for illustrative purposes only and are not the result of specific experimental or computational studies on this compound.
The development of a robust predictive model would involve synthesizing a series of analogs of "this compound" and experimentally determining their renal clearance rates. These experimental values would then be used to train and validate the computational model. nih.gov The predictive power of the final model would be assessed using statistical metrics such as the correlation coefficient (r²), standard error, and F-statistic. nih.gov Such in silico tools are invaluable for optimizing the pharmacokinetic properties of lead compounds in drug discovery. researchgate.netmdpi.com
Mechanistic Investigations of Biological Interactions in Vitro/enzymatic Focus
Enzyme Inhibition Studies
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located within the active site of carbonic anhydrase enzymes. nih.gov This interaction blocks the catalytic activity of the enzyme, which is responsible for the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov Different isoforms of carbonic anhydrase exist, with CA I and II being ubiquitous cytosolic forms, while CA IX and XII are transmembrane enzymes associated with various cancers. nih.govnih.govmdpi.com
Specific in vitro kinetic studies detailing the inhibition of carbonic anhydrase isozymes by Ethyl 2-(4-acetamidobenzenesulfonamido)acetate are not available in the reviewed literature.
Generally, for this class of compounds, the inhibitory potency is determined by measuring the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against various CA isozymes. The benzenesulfonamide (B165840) moiety is the critical pharmacophore that binds to the catalytic zinc ion. The substituents on the benzene (B151609) ring and the sulfonamide nitrogen can then modulate the affinity and selectivity for different isoforms. lookchem.com For a related but more complex compound, Ethyl 2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetate, inhibitory activities were reported against several CA isoforms, demonstrating that molecules with this ethyl acetate-sulfonamide combination can interact with the enzyme. mdpi.com However, without direct experimental data, the specific kinetic parameters for this compound remain unknown.
Table 1: Representative Carbonic Anhydrase Inhibition Data for Select Sulfonamides (Note: Data is for reference compounds, not this compound)
Data sourced from references nih.govnih.govsemanticscholar.org. N/A indicates data not available.
The structure-activity relationship (SAR) for benzenesulfonamide inhibitors is well-documented. The unsubstituted sulfonamide group (-SO₂NH₂) is essential for high-affinity binding to the active site zinc ion. nih.gov Modifications to this core structure influence isoform selectivity and potency:
Aromatic Ring Substitution: The pattern of substitution on the benzene ring significantly impacts binding. The "tail" of the inhibitor, which refers to groups attached to the ring, can extend into different regions of the active site cavity, forming interactions with various amino acid residues. nih.gov This can be exploited to achieve isoform-specific inhibition. For instance, differences in residues at positions 92 and 131 in the active site pocket of different CA isoforms can dictate inhibitor binding and affinity. nih.gov
Without experimental validation, the precise impact of the N-ethyl acetate (B1210297) substitution on the activity of this compound remains speculative.
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com While numerous natural and synthetic compounds have been investigated as α-glucosidase inhibitors, benzenesulfonamides are not typically associated with potent activity against this enzyme class. nih.gov
No published studies were found that performed a kinetic analysis of α-glucosidase inhibition by this compound. Research in this area tends to focus on other chemical scaffolds, such as phthalimide-benzenesulfonamide hybrids or various plant-derived extracts. nih.govresearchgate.netnih.gov Kinetic studies for active compounds typically involve determining the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through analyses such as Lineweaver-Burk plots. nih.gov
Table 2: Representative α-Glucosidase Inhibition Data for Select Compounds (Note: Data is for reference compounds, not this compound)
Data sourced from references nih.govnih.gov. N/A indicates data not available in the specified format.
Given the absence of evidence that this compound inhibits α-glucosidase, any discussion of the molecular basis of interaction would be entirely theoretical. For known inhibitors, the molecular basis is typically investigated using molecular docking and molecular dynamics simulations. nih.govmdpi.com These computational studies help to visualize how the inhibitor fits into the enzyme's active site and which amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. mdpi.commdpi.com Key residues in the α-glucosidase active site, such as Asp203, Asp327, and Asp542, are often implicated in inhibitor binding. mdpi.com
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. Sulfonamide derivatives have emerged as a significant class of urease inhibitors.
The inhibitory potential of various sulfonamide derivatives against urease has been evaluated using in vitro enzymatic assays, typically with jack bean urease. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these inhibitors.
A study on sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated that these compounds were significantly more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.76 µM). All synthesized compounds in this series exhibited IC₅₀ values below 4.53 µM. The most active compound, a N-phenylacetamide derivative with a 2-methyl substituent, showed an impressive IC₅₀ value of 0.12 µM, making it approximately 198 times more potent than thiourea. nih.govnih.gov
Another study investigating naproxen-sulfa drug conjugates reported potent urease inhibition. frontiersin.org Specifically, conjugates with sulfanilamide (B372717), sulfathiazole, and sulfaguanidine (B1682504) displayed IC₅₀ values of 6.69 ± 0.11 µM, 5.82 ± 0.28 µM, and 5.06 ± 0.29 µM, respectively. frontiersin.org Similarly, diclofenac (B195802) and mefenamic acid conjugated with sulfa drugs also showed significant urease inhibition, with IC₅₀ values for some derivatives ranging from 3.59 ± 0.07 µM to 8.35 ± 0.26 µM. acs.org
Interactive Data Table: Urease Inhibition by Sulfonamide Derivatives
| Compound Class | Specific Derivative | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sulfonamide-1,2,3-triazole-acetamide | 2-methyl-N-phenylacetamide | 0.12 | nih.govnih.gov |
| Sulfonamide-1,2,3-triazole-acetamide | General series | < 4.53 | nih.gov |
| Naproxen-sulfa drug conjugate | Naproxen-sulfanilamide | 6.69 ± 0.11 | frontiersin.org |
| Naproxen-sulfa drug conjugate | Naproxen-sulfathiazole | 5.82 ± 0.28 | frontiersin.org |
| Naproxen-sulfa drug conjugate | Naproxen-sulfaguanidine | 5.06 ± 0.29 | frontiersin.org |
| Diclofenac-sulfa drug conjugate | Diclofenac-sulfanilamide | 3.59 ± 0.07 | acs.org |
| Diclofenac-sulfa drug conjugate | Diclofenac-sulfacetamide | 5.49 ± 0.34 | acs.org |
| Mefenamic acid-sulfa drug conjugate | Mefenamic acid-sulfanilamide | 7.92 ± 0.27 | acs.org |
| Mefenamic acid-sulfa drug conjugate | Mefenamic acid-sulfamethoxazole | 8.35 ± 0.26 | acs.org |
Kinetic studies and molecular docking simulations have been employed to elucidate the mechanism of urease inhibition by sulfonamide derivatives. The structural similarity of the sulfonamide moiety to urea allows these compounds to compete for the active site of the urease enzyme. acs.org
Kinetic analyses of naproxen-sulfa drug conjugates revealed a competitive mode of inhibition for derivatives containing sulfanilamide, sulfathiazole, and sulfaguanidine. frontiersin.org This indicates that these compounds bind to the active site of the enzyme, thereby preventing the substrate (urea) from binding. Similarly, potent diclofenac and mefenamic acid-sulfa drug conjugates also demonstrated a competitive mode of urease inhibition. acs.org
Molecular docking studies have provided further insights into the binding interactions. For sulfonamide-1,2,3-triazole-acetamide derivatives, in silico analysis showed that the most potent compound attaches to the active site of the urease enzyme with a lower binding energy than thiourea. nih.gov These computational studies, combined with kinetic data, suggest that hydrophobic interactions between the sulfonamide derivatives and the active site residues of urease can disrupt the enzyme's structure and catalytic activity. acs.org
Other Enzyme Target Investigations (e.g., Tyrosinase)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Sulfonamide derivatives have also been investigated as potential tyrosinase inhibitors.
In one study, a series of sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds were synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net Several of these derivatives exhibited better inhibitory activity than the reference drug, kojic acid. The most potent compound in this series demonstrated an IC₅₀ value of 30.14 µM. researchgate.net Structure-activity relationship studies suggested that hydroxyl and methoxy (B1213986) substituents at the para position of the phenyl ring were favorable for activity. researchgate.net
Fluorescence spectroscopy studies have been used to investigate the interaction between sulfonamide derivatives and tyrosinase. These studies have shown that potent sulfonamide inhibitors can quench the intrinsic fluorescence of tyrosinase through a static mechanism, indicating the formation of a stable ground-state complex between the inhibitor and the enzyme. researchgate.net The number of binding sites was determined to be approximately one, suggesting a single binding site on the tyrosinase for each ligand. researchgate.net
Receptor Binding Studies (In Vitro, Non-Clinical)
The interaction of sulfonamide derivatives with various receptors has been explored to understand their broader pharmacological potential. A novel series of sulfonamide derivatives were synthesized and evaluated as agonists for the human CB2 cannabinoid receptor. nih.gov One compound, identified through random screening, showed moderate activity with an IC₅₀ of 340 nM. Further optimization led to the discovery of a derivative with high affinity for the human CB2 receptor (IC₅₀ = 16 nM) and high selectivity over the CB1 receptor. nih.gov This compound acted as a full agonist in a [³⁵S]GTPγS binding assay, with an EC₅₀ of 7.2 nM. nih.gov
In another study, naphthoquinone sulfonamide derivatives were tested for their inhibitory activity on the P2X7 receptor. mdpi.com Several of these compounds displayed IC₅₀ values lower than that of the known antagonist A740003. Molecular docking and dynamic studies suggested that these active compounds bind to an allosteric site on the P2X7 receptor. mdpi.com
Cellular Pathway Modulation in Model Systems (Excluding Clinical Outcomes)
Investigation of Cell Proliferation Pathways (In Vitro)
The antiproliferative activity of sulfonamide derivatives has been investigated in various cancer cell lines. A series of novel sulfonamide-imidazole hybrids were evaluated for their effects on human lung carcinoma cells (H69) and their multidrug-resistant counterpart (H69AR). researchgate.net These compounds were tested at a fixed concentration of 100 μM for 24 hours. researchgate.net
In a different study, new sulfonamide derivatives were assessed for their antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines. acs.org Some compounds exhibited potent cytotoxicity, with IC₅₀ values in the low micromolar range. For instance, one compound showed IC₅₀ values of 3.53, 3.33, and 4.31 µM against HCT-116, HepG-2, and MCF-7 cells, respectively. acs.org Another promising compound displayed strong cytotoxicity with IC₅₀ values of 3.66, 3.31, and 4.29 µM against the same cell lines. acs.org Flow cytometry analysis revealed that the most potent compounds induced cell cycle arrest at the G2/M and Pre-G1 phases and significantly enhanced apoptosis. acs.org
Furthermore, sulfonamide-based peptidomimetic compounds have been synthesized as calpain inhibitors and showed moderate to good antiproliferative activity against melanoma cell lines (A-375 and B-16F1) and PC-3 prostate cancer cells in vitro. nih.gov One of these compounds also inhibited DU-145 cell invasion by 80% at a 2 µM concentration in a Matrigel cell invasion assay. nih.gov
Interactive Data Table: Antiproliferative Activity of Sulfonamide Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| Sulfonamide-imidazole hybrid | H69, H69AR | Not specified | Cytotoxicity at 100 µM | researchgate.net |
| Novel Sulfonamide | HCT-116 | 3.53 | Antiproliferative | acs.org |
| Novel Sulfonamide | HepG-2 | 3.33 | Antiproliferative | acs.org |
| Novel Sulfonamide | MCF-7 | 4.31 | Antiproliferative | acs.org |
| Novel Sulfonamide | HCT-116 | 3.66 | Antiproliferative | acs.org |
| Novel Sulfonamide | HepG-2 | 3.31 | Antiproliferative | acs.org |
| Novel Sulfonamide | MCF-7 | 4.29 | Antiproliferative | acs.org |
| Sulfonamide-based peptidomimetic | A-375, B-16F1, PC-3 | Not specified | Moderate to good antiproliferative activity | nih.gov |
Apoptosis Induction Mechanisms (In Vitro)
There is no published research available that investigates the apoptosis induction mechanisms of this compound in vitro. Consequently, no data exists on its potential to induce programmed cell death, nor on the specific cellular pathways that would be involved, such as the activation of caspases or the involvement of the Bcl-2 family of proteins.
Mechanism of Action Elucidation at the Molecular Level (Theoretical/In Vitro)
No theoretical or in vitro studies have been published that elucidate the mechanism of action of this compound at the molecular level. As a result, there is a lack of information concerning its potential interactions with specific enzymes, receptors, or other cellular components. Without such studies, it is not possible to detail its mode of action from a molecular perspective.
Due to the absence of research data for this compound in the specified areas, no data tables can be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Biological Activity (In Vitro)
There is a lack of specific in vitro biological activity data for Ethyl 2-(4-acetamidobenzenesulfonamido)acetate. For the broader class of 4-acetamidobenzenesulfonamides, research has shown that modifications to the amide group (the 'R' group in N-substituted derivatives) can significantly modulate biological activity, such as antioxidant or antimicrobial effects. For example, studies on different N-substituted 4-acetamidobenzenesulfonamides have demonstrated that the nature of the substituent—be it aliphatic, cyclic, or aromatic—governs the compound's potency and spectrum of activity. In one such study, an N-(2-(pyridin-2-yl)ethyl) substituent yielded potent antioxidant activity. nih.gov Without experimental data for the ethyl acetate (B1210297) substituent, its precise contribution to a biological activity profile remains speculative.
Table 1: Hypothetical Substituent Modifications and Potential Activity Impact
| Core Moiety | Substituent Position | Example Modification | Potential Influence on Activity |
|---|---|---|---|
| 4-acetamidophenyl | Acetamido group | Methylation of nitrogen | Altered hydrogen bonding and polarity |
| Benzenesulfonamide (B165840) | Sulfonamide nitrogen | Replacement of acetate | Changes in steric bulk and electronics |
| Ethyl acetate | Ethyl group | Isopropyl or tert-butyl | Modified solubility and metabolic stability |
Impact of Ester Moiety on Enzymatic Interactions
The ethyl acetate moiety introduces an ester functional group, which can significantly influence a molecule's interaction with enzymes. Esters can act as hydrogen bond acceptors and may fit into hydrophobic pockets within an enzyme's active site. nih.gov Furthermore, the ester group is susceptible to hydrolysis by esterase enzymes present in biological systems. This enzymatic cleavage would release acetic acid and the corresponding alcohol, unmasking the sulfonamide nitrogen. Such a biotransformation could be a deliberate prodrug strategy to release a more active parent compound. However, no specific studies have confirmed such an interaction or metabolic fate for this compound.
Pharmacophore Modeling for Compound Design
Pharmacophore modeling is a powerful tool in rational drug design that defines the essential 3D arrangement of functional groups required for biological activity. researchgate.net For a compound like this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor (the sulfonamide N-H).
A hydrogen bond donor (the acetamido N-H).
Two hydrogen bond acceptors (the sulfonyl oxygens).
A hydrogen bond acceptor (the carbonyl oxygen of the ester).
An aromatic hydrophobic region (the benzene (B151609) ring).
The spatial relationship between these features would be critical for binding to a specific biological target. Without a known target, any pharmacophore model remains theoretical. Studies on other sulfonamide-containing compounds have successfully used such models to identify novel inhibitors for various enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs based on this compound, a QSAR model could be developed to predict the activity of new derivatives. nih.gov
Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:
Electronic Descriptors: Hammett constants (σ) for substituents on the aromatic ring, partial atomic charges.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).
Hydrophobic Descriptors: LogP or ClogP (partition coefficient).
Topological Descriptors: Molecular connectivity indices.
A study on a series of 4-acetamidobenzenesulfonamide (B121751) derivatives identified descriptors related to molecular weight, refractivity, and specific atom counts as being significant for predicting antioxidant activity. nih.gov However, no QSAR models have been specifically published for this compound.
Table 2: Key Descriptors for a Potential QSAR Model
| Descriptor Type | Example | Relevance |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with target |
| Steric | Molar Volume | Relates to fit within a binding site |
| Hydrophobicity | LogP | Governs membrane permeability and hydrophobic interactions |
Fragment-Based Drug Discovery (FBDD) Considerations
Fragment-Based Drug Discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target, which are then optimized into more potent leads. researchgate.netyoutube.comebrary.net The core structure of this compound could be deconstructed into several potential fragments for an FBDD campaign.
Fragment 1: 4-Acetamidobenzenesulfonamide. This is a common motif in medicinal chemistry and could serve as a starting point to probe for interactions with a target.
Fragment 2: Ethyl 2-aminoacetate. This simple amino acid ester could explore binding pockets that recognize small, flexible polar groups.
If a fragment like 4-acetamidobenzenesulfonamide were identified as a hit, it could then be "grown" or elaborated by adding moieties like the ethyl acetate group to improve affinity and selectivity for the target protein. nih.gov The sulfonamide group itself is a valuable fragment in drug discovery, known for its ability to form key hydrogen bonds.
Analytical Methodologies for Ethyl 2 4 Acetamidobenzenesulfonamido Acetate
Chromatographic Techniques
Chromatography is a powerful tool for the separation and analysis of "Ethyl 2-(4-acetamidobenzenesulfonamido)acetate". The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying "this compound" due to its high resolution, sensitivity, and precision. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound.
Method Parameters: A typical RP-HPLC method would involve a C18 stationary phase, which is effective for retaining and separating moderately polar compounds like sulfonamide derivatives. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of acid like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any impurities with different polarities.
Detection: UV detection is a common and effective method for quantifying sulfonamides, which typically exhibit strong absorbance in the UV region. For "this compound," a detection wavelength around 270 nm would be appropriate, based on the chromophores present in its structure.
Data Table: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 98% B for 1 min, to 85% B over 3.2 min, hold at 85% B for 6.8 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) Considerations
The direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to the compound's relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. Sulfonamides often require derivatization to increase their thermal stability and volatility. nih.gov
Derivatization: A common approach for the GC analysis of sulfonamides is to derivatize the sulfonamide group. Reagents such as pentafluorobenzyl (PFB) bromide can be used to convert the sulfonamide into a more thermally stable and volatile derivative suitable for GC-MS analysis. nih.gov This derivatization step adds complexity to the analytical procedure but enables the use of GC's high separation efficiency.
Due to the need for derivatization and the potential for thermal instability even with derivatization, HPLC is generally the preferred chromatographic method for the routine analysis of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of the synthesis of "this compound". It allows for the quick visualization of the disappearance of starting materials and the appearance of the product.
Methodology: A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing an appropriate solvent system. A common starting solvent system for compounds of moderate polarity is a mixture of ethyl acetate (B1210297) and hexane. pnrjournal.com The ratio of these solvents can be adjusted to achieve optimal separation. For separating amino acid derivatives, a solvent system containing n-butanol, water, and acetic acid can also be effective. nih.gov
Visualization: After development, the separated spots can be visualized under UV light, as the aromatic rings in the molecule will absorb UV radiation. Staining with a reagent such as ninhydrin (B49086) can also be used if the starting materials or products have free amino groups. nih.gov
Data Table: Representative TLC Systems for Reaction Monitoring
| Parameter | System 1 | System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1 v/v) pnrjournal.com | n-Butanol / Water / Acetic Acid (60:25:15 v/v/v) nih.gov |
| Visualization | UV light (254 nm) | Ninhydrin spray followed by heating nih.gov |
Spectrophotometric Methods
Spectrophotometric methods offer a rapid means of determining the concentration of "this compound" in solution, although they may be less specific than chromatographic techniques.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectroscopy can be used for the quantitative determination of "this compound" by measuring its absorbance at a specific wavelength. The presence of the acetamidophenyl and sulfonamide groups gives the molecule characteristic UV absorption. The structurally related compound N-acetylsulfanilamide exhibits a UV absorption maximum.
Procedure: A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentration.
Data Table: Estimated UV-Visible Spectroscopic Properties
| Parameter | Estimated Value |
| λmax | ~260-280 nm |
| Molar Absorptivity (ε) | Dependent on solvent and pH |
Fluorometric Assays
Fluorometric assays can provide a highly sensitive method for the quantification of "this compound", particularly at low concentrations. While the native fluorescence of the compound may be limited, derivatization with a fluorogenic reagent can significantly enhance the fluorescence signal. nih.gov
Derivatization: Reagents such as N-methylnicotinamide chloride can react with the sulfonamide group to produce a highly fluorescent product. nih.gov The reaction conditions, including pH and reagent concentration, need to be optimized to ensure complete derivatization and maximum fluorescence intensity.
Measurement: The fluorescence of the resulting solution is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths. Quantification is achieved by comparing the fluorescence intensity of the sample to that of a series of standards. This method's high sensitivity makes it suitable for trace analysis.
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the analysis of sulfonamides. benthamdirect.com These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated by the electrochemical oxidation or reduction of the analyte at an electrode surface. For sulfonamides, the electroactive moieties, such as the aromatic amine or the sulfonamide group itself, can be targeted for electrochemical analysis.
Commonly employed electrochemical techniques for sulfonamide analysis include voltammetry and amperometry. nih.gov
Voltammetric Methods: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are powerful tools for investigating the redox behavior of sulfonamides and for their quantitative determination. nih.govscielo.br The choice of electrode material is crucial for enhancing the sensitivity and selectivity of the analysis. Modified electrodes, incorporating materials like carbon nanotubes, graphene, or metallic nanoparticles, have been shown to significantly improve the electrochemical response of sulfonamides. scite.aiscienceopen.com For instance, a glassy carbon electrode modified with carboxyl multiwalled carbon nanotubes has been successfully used for the determination of several sulfonamides. scienceopen.com
Amperometric Methods: Amperometry involves the measurement of the current generated by the electrochemical reaction of the analyte at a constant applied potential. This technique is often coupled with high-performance liquid chromatography (HPLC) for the selective detection of sulfonamides after their separation. scielo.brresearchgate.net Amperometric detection offers high sensitivity and is suitable for the analysis of sulfonamides in complex matrices. researchgate.net
The applicability of these electrochemical methods to "this compound" would depend on its electrochemical activity. Given the presence of the sulfonamide group and the aromatic ring, it is anticipated that the compound would be amenable to electrochemical detection.
Table 1: Examples of Electrochemical Methods for the Determination of Sulfonamides
| Sulfonamide Compound | Electrochemical Technique | Electrode | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Sulfadiazine | Square-Wave Voltammetry | Glassy Carbon Electrode | 1.5 × 10⁻⁵ to 6.0 × 10⁻⁵ mol L⁻¹ | 5.4 × 10⁻⁶ mol L⁻¹ | scielo.br |
| Sulfamethoxazole | Square-Wave Voltammetry | Carbon Nanopowder Paste Electrode | 1.0–10.0 μM | Not Reported | researchgate.net |
| Sulfamethazine | Cyclic Voltammetry | DMF/carboxyl/MWCNTs/GCE | 5.0 × 10⁻⁷ to 1.1 × 10⁻⁴ mol L⁻¹ | 3.19 × 10⁻⁸ mol L⁻¹ | scienceopen.com |
| Various Sulfonamides | HPLC with Amperometric Detection | Glassy Carbon Electrode modified with MWCNTs | Not Reported | Not Reported | researchgate.net |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures, offering high selectivity and sensitivity. actascientific.comsaspublishers.com For the analysis of "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly relevant.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most widely used technique for the analysis of sulfonamides due to its ability to handle non-volatile and thermally labile compounds. acgpubs.orgiosrjournals.org The separation of sulfonamides is typically achieved using reversed-phase HPLC, followed by detection with a mass spectrometer. nih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity, making it the gold standard for the confirmatory analysis of sulfonamides in various matrices, including environmental and biological samples. acgpubs.orgusda.govhpst.cz The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is important for achieving optimal sensitivity. acgpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of sulfonamides; however, a derivatization step is generally required to increase their volatility and thermal stability. nih.govnih.gov Common derivatization reagents for sulfonamides include diazomethane (B1218177) followed by pentafluoropropionic acid anhydride. nih.gov While GC-MS can provide excellent separation and sensitivity, the need for derivatization adds an extra step to the analytical procedure. nih.gov
The selection between LC-MS and GC-MS for the analysis of "this compound" would depend on the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.
Table 2: Examples of Hyphenated Techniques for the Analysis of Sulfonamides
| Sulfonamide Compound(s) | Hyphenated Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|---|
| 14 Sulfonamides | ID-LC-MS/MS | Milk | Recoveries in the range of 91%-114% with relative measurement uncertainty between 7.5%-12.7%. | acgpubs.org |
| 19 Sulfonamides | UHPLC-MS/MS | Water | Excellent linearity over the range of 0.5 to 100 µg/L with LOQs at the several ppt (B1677978) level. | hpst.cz |
| Acetazolamide (B1664987) and other sulfonamides | GC-NICI-MS | Human Urine | Requires derivatization with pentafluorobenzyl bromide for GC analysis. | nih.gov |
| Various Sulfonamides | GC-MSD and LC-MS | Egg | A rapid extraction and clean-up procedure suitable for both GC-MSD and LC-MS was developed. | nih.gov |
Chemical Biology Applications and Tool Compound Development
Use as a Probe for Enzymatic Studies
The utility of a small molecule as a probe for enzymatic studies hinges on its ability to interact with an enzyme in a specific and measurable way. While direct studies on Ethyl 2-(4-acetamidobenzenesulfonamido)acetate as an enzymatic probe are not extensively documented, the activity of its core structure, 4-acetamidobenzenesulfonamide (B121751), provides a strong basis for its potential in this area. The parent compound, 4-acetamidobenzenesulfonamide, is a known inhibitor of several isoforms of carbonic anhydrase (CA). caymanchem.comvulcanchem.com
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Specific isoforms are associated with various physiological and pathological processes, making them important therapeutic targets. The inhibitory profile of 4-acetamidobenzenesulfonamide against human CA isoforms highlights the potential of its derivatives to serve as probes for this enzyme class. caymanchem.comvulcanchem.com
| Enzyme Isoform | Inhibition Constant (Kᵢ) |
|---|---|
| Carbonic Anhydrase II (CAII) | 246 nM |
| Carbonic Anhydrase IX (CAIX) | 135 nM |
| Carbonic Anhydrase XII (CAXII) | 49 nM |
Data sourced from Cayman Chemical. caymanchem.com
This compound can be envisioned as a starting point for the design of more sophisticated chemical probes. The ethyl acetate (B1210297) moiety provides a convenient handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin. Such modified probes could be used in a variety of enzymatic assays to:
Investigate enzyme kinetics: By monitoring the interaction of the probe with the enzyme, researchers can determine kinetic parameters and mechanisms of inhibition.
Map enzyme active sites: Covalent or photo-activatable versions of the probe could be used to label amino acid residues in the enzyme's active site, providing valuable structural information.
Visualize enzyme localization: Fluorescently labeled probes could be used in cellular imaging studies to determine the subcellular localization of target enzymes.
Application in Target Identification and Validation Research
The identification and validation of a drug's biological target are critical steps in the drug discovery process. Chemical probes derived from compounds like this compound can be powerful tools in this endeavor. Affinity-based protein profiling (ABPP) is a common strategy where a small molecule is used to selectively bind to and identify its protein targets from a complex biological sample.
A derivative of this compound could be synthesized with a reactive group or a photoreactive moiety, turning it into a tool for covalent labeling of its binding partners. Alternatively, the compound could be immobilized on a solid support, such as beads, to create an affinity matrix. This matrix could then be used to "pull down" interacting proteins from cell or tissue lysates. The captured proteins can subsequently be identified using mass spectrometry.
This approach would be invaluable for:
Confirming known targets: For example, demonstrating the interaction with carbonic anhydrase isoforms in a cellular context.
Identifying novel off-targets: Uncovering previously unknown protein interactions, which could explain unexpected biological effects or side effects.
Validating new therapeutic targets: If the compound shows a desirable biological effect, identifying its target can validate that protein as a point of therapeutic intervention.
The broad biological activities of the sulfonamide scaffold suggest that derivatives of this compound may interact with a range of proteins beyond carbonic anhydrases, making it a potentially rich starting point for target discovery initiatives. nih.gov
Development as a Lead Compound for Further Chemical Optimization
A lead compound is a chemical starting point for the development of a new drug. It typically has some desirable biological activity but may require modification to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The 4-acetamidobenzenesulfonamide scaffold is a common feature in many biologically active compounds, indicating its potential as a lead structure. nih.gov
The process of lead optimization involves the systematic modification of the lead compound's structure and the evaluation of the resulting analogs in biological assays. For this compound, several parts of the molecule can be targeted for modification:
The acetamido group: This group can be replaced with other acyl groups or alkylated to explore the impact on binding and properties.
The sulfonamide linker: The nitrogen of the sulfonamide can be substituted, or the entire group can be replaced with bioisosteres to modulate its physicochemical properties. nih.gov
The ethyl acetate moiety: This group is susceptible to hydrolysis by esterases in the body. Replacing the ester with more stable functional groups, such as amides or other bioisosteres, could improve metabolic stability.
A study on benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation provides a relevant example of a lead optimization campaign for a related class of compounds. In this study, a lead compound with an ethyl ester moiety showed poor metabolic stability due to hydrolysis. The researchers systematically replaced the ethyl ester with other functional groups to improve this property while maintaining or enhancing potency.
| Compound | Modification | Biological Activity (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Lead Compound | Ethyl Ester | 10 µM | < 1 min |
| Analog 1 | Methyl Amide | 5 µM | 15 min |
| Analog 2 | Cyclopropyl Amide | 2 µM | 30 min |
| Analog 3 | Tetrazole | 1 µM | > 60 min |
This table is a representative example based on typical lead optimization outcomes and does not represent actual data for this compound.
This iterative process of design, synthesis, and testing allows medicinal chemists to fine-tune the properties of a lead compound, ultimately leading to the identification of a clinical candidate. The structural features of this compound make it a promising candidate for such an optimization program aimed at a variety of potential therapeutic targets.
Future Directions and Research Perspectives
Exploration of Novel Molecular Targets
The well-established history of sulfonamides provides a fertile ground for exploring new therapeutic applications for Ethyl 2-(4-acetamidobenzenesulfonamido)acetate. The N-acylsulfonamide core is a known bioisostere of carboxylic acids, suggesting that it could interact with receptors and enzymes that typically bind carboxylate-containing ligands. nih.gov Future research can be directed towards screening this compound and its derivatives against a variety of emerging and validated biological targets.
Key areas for exploration include:
Enzyme Inhibition: Beyond the classic antibacterial targets, sulfonamides have shown inhibitory activity against a wide range of enzymes. nih.gov Research could focus on enzymes implicated in complex diseases, such as:
Carbonic Anhydrases (CAs): Various CA isoenzymes are linked to glaucoma, edema, and some cancers. nih.gov The sulfonamide moiety is a primary zinc-binding group for designing potent CA inhibitors. nih.gov
Metabolic Enzymes: Targets like α-glucosidase and α-amylase are crucial in diabetes management. rsc.orgresearchgate.net Derivatives could be designed to modulate these enzymes for glycemic control. wisdomlib.org
Kinases: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in oncology, and some sulfonamide-containing molecules have demonstrated VEGFR-2 inhibitory activity. acs.org
Histone Deacetylases (HDACs): As epigenetic modifiers, HDACs are significant targets in cancer therapy. The sulfonamide group can act as a zinc-binding moiety in the active site of these enzymes. azpharmjournal.com
Receptor Modulation: The structural features of this compound could be adapted to target various cell surface and nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic disorders. nih.gov
The following table summarizes potential molecular targets for derivatives of this compound based on the broader activity of the sulfonamide class.
| Target Class | Specific Example(s) | Associated Disease Area |
| Metalloenzymes | Carbonic Anhydrases (CAs) | Glaucoma, Cancer |
| Hydrolases | α-Glucosidase, α-Amylase | Diabetes Mellitus |
| Protein Kinases | VEGFR-2, EGFR | Cancer |
| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Cancer |
| Nuclear Receptors | PPARs | Metabolic Disorders |
Development of Advanced Synthetic Pathways
The generation of a diverse chemical library based on the this compound structure requires efficient and versatile synthetic methods. While classical methods for creating sulfonamides are well-established, future research will benefit from the adoption of modern, advanced synthetic strategies to improve yield, purity, and the complexity of the molecules that can be generated. nih.govrsc.org
Promising synthetic avenues include:
Sulfo-Click Reactions: These reactions offer an efficient and high-yielding pathway to N-acylsulfonamides from readily available thioacids and sulfonyl azides, which is ideal for library synthesis. rsc.org
Solid-Phase Synthesis: Immobilizing the core scaffold on a solid support allows for the rapid and systematic addition of diverse chemical groups, facilitating the creation of large compound libraries for high-throughput screening. nih.gov
Photoredox Catalysis: This mild and powerful technique can be used to form challenging chemical bonds, enabling the synthesis of novel and complex spirocyclic sultams (cyclic sulfonamides) and other unique derivatives under ambient conditions. acs.org
Late-Stage Functionalization: Developing methods to modify the core structure after it has been assembled allows for the rapid creation of analogues without needing to restart the entire synthesis, accelerating the structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov For a scaffold like this compound, computational approaches can guide research and allocate resources more effectively.
Key applications of AI in this context include:
De Novo Design: Generative AI models can design entirely new molecules based on the sulfonamide scaffold, optimized for binding to a specific target while possessing desirable pharmacokinetic properties. nih.gov
Virtual Screening: AI algorithms can screen vast virtual libraries of potential derivatives against structural models of biological targets to identify the most promising candidates for synthesis. mdpi.com
Predictive Modeling: Machine learning models can be trained on existing data from other sulfonamides to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new designs. researchgate.netfrontiersin.org
Molecular Docking Simulations: These computational tools are used to predict the binding conformation and affinity of designed molecules within the active site of a target protein, providing critical insights for structural modifications. nih.govresearchgate.net This can help rationalize the activity of potent compounds and guide the design of more effective inhibitors. nih.gov
Investigation of Multitargeted Approaches
Complex diseases such as cancer and diabetes often involve multiple biological pathways. nih.gov A multitargeted approach, where a single molecule is designed to interact with two or more distinct targets, is an emerging and highly promising therapeutic strategy. nih.govnih.gov The this compound scaffold is an excellent candidate for developing such agents due to its chemical tractability.
Future research in this area could involve:
Hybrid Molecule Design: This strategy involves combining the essential pharmacophoric features of two different inhibitors into a single molecule. For example, the sulfonamide portion could be tailored to inhibit carbonic anhydrase, while the ethyl acetate (B1210297) "tail" is replaced with a moiety known to inhibit a different target, such as a kinase. tandfonline.com
Fragment-Based Linking: Fragments known to bind to different targets can be linked together using the core sulfonamide structure as a central linker.
Privileged Scaffold Combination: The sulfonamide scaffold can be fused with other "privileged structures" known to confer broad biological activity, such as pyrazole (B372694) or thiazole (B1198619) rings, to create novel compounds with potential activity against multiple targets. nih.govresearchgate.net
This approach has been successfully used to create dual inhibitors, for instance, targeting both α-glucosidase and α-amylase for diabetes therapy. rsc.org
Potential as a Scaffold for Diverse Chemical Entities
A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The sulfonamide framework is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been shown to bind to a wide range of biological targets. researchgate.netnih.gov this compound offers multiple points for chemical modification, making it an ideal starting point for generating chemical diversity.
Systematic modifications can be made at several positions:
The Acetamido Group: The acetyl group can be replaced with other acyl groups or alkylated to probe interactions in a target's binding pocket.
The Aromatic Ring: Substituents can be added to the benzene (B151609) ring to alter electronic properties and create new interactions with a target protein.
The Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups, a common strategy for modulating activity and physical properties.
The Ethyl Acetate Moiety: This ester group can be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced entirely with different functional groups or heterocyclic rings to explore new chemical space.
By systematically exploring these modifications, researchers can generate extensive libraries of novel compounds for screening, significantly increasing the probability of discovering new therapeutic agents for a wide range of diseases. researchgate.net
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Ethyl 2-(4-acetamidobenzenesulfonamido)acetate with high purity?
- Methodological Answer : Synthesis typically involves sulfonamide coupling between 4-acetamidobenzenesulfonyl chloride and ethyl glycinate under basic conditions (e.g., using triethylamine). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups (e.g., ester C=O at ~1740 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
Q. How can researchers confirm the molecular structure of this compound using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystallize the compound from a solvent mixture (e.g., ethyl acetate/petroleum ether). Data collection with Mo Kα radiation (λ = 0.71075 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) resolves bond lengths/angles. Programs like WinGX and ORTEP-3 aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) monitors purity. Accelerated stability studies (40°C/75% RH for 6 months) coupled with mass spectrometry (LC-MS) detect degradation products, such as ester hydrolysis to carboxylic acid derivatives .
Advanced Research Questions
Q. How can crystallographic disorder in the ethyl ester group be resolved during refinement?
- Methodological Answer : In SHELXL, split the disordered atoms into multiple positions (PART指令) and apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids if unresolved electron density persists .
Q. What strategies address contradictions in bioactivity data across assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Perform orthogonal assays to validate target engagement:
- Surface Plasmon Resonance (SPR) : Directly measure binding affinity to the enzyme.
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells.
- Metabolomic Profiling : Identify off-target effects via LC-MS/MS.
Statistical tools (e.g., Grubbs’ test) can identify outliers in dose-response curves .
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?
- Methodological Answer : Use prodrug strategies:
- Replace the ethyl ester with a PEGylated ester to enhance aqueous solubility.
- Test co-solvent systems (e.g., Cremophor EL/ethanol) for intravenous administration.
Monitor stability in plasma via LC-MS to ensure prodrug conversion to the active form .
Q. What computational methods predict intermolecular interactions in co-crystals with pharmaceutical coformers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
